molecular formula C10H9NO3 B101212 5-Methoxy-1-methylindoline-2,3-dione CAS No. 16077-09-1

5-Methoxy-1-methylindoline-2,3-dione

Cat. No. B101212
CAS RN: 16077-09-1
M. Wt: 191.18 g/mol
InChI Key: CZRPSRARMQINMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions, cyclization reactions, and the use of specific reagents to introduce functional groups. For example, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involved chlorination and treatment with ammonia . Another example is the one-pot synthesis of 6-Methoxy-2,5-dimethyl-2H-isoindole-4,7-dione from sarcosine and paraformaldehyde . These methods could potentially be adapted for the synthesis of "5-Methoxy-1-methylindoline-2,3-dione" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the compounds in the papers are determined using various analytical techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. For instance, the crystal structure of 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was elucidated using X-ray diffraction . Similarly, the structure of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] was confirmed by spectral data and X-ray single crystal diffraction analysis . These techniques could be employed to determine the molecular structure of "5-Methoxy-1-methylindoline-2,3-dione".

Chemical Reactions Analysis

The papers describe various chemical reactions involving the compounds, such as cyclization, condensation, and photochromic reactions. For example, the photochromic properties of 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones were investigated, revealing their thermal stability and fluorescence . These reactions are indicative of the reactivity of the indole and dione moieties, which could be relevant to the chemical behavior of "5-Methoxy-1-methylindoline-2,3-dione".

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as solubility, melting points, and optical properties, are often inferred from their molecular structures and the nature of their functional groups. For instance, the nonlinear optical (NLO) properties of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione were analyzed using DFT calculations . These properties are crucial for understanding the potential applications of the compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • In the synthesis of new substituted pyrimidines, 5-Methoxy-1-methylindoline-2,3-dione was utilized, demonstrating its relevance in organic synthesis and structural chemistry (Harutyunyan et al., 2018).
    • Another study focused on the crystal structure and quantum chemical calculations of a Schiff base compound derived from 5-Methoxy-1-methylindoline-2,3-dione, highlighting its application in molecular design (Abdel El‐wahab et al., 2021).
  • Antiviral and Anticancer Research :

    • Suzuki–Miyaura reactions of derivatives of 5-Methoxy-1-methylindoline-2,3-dione were studied for their anti-HIV activity, showcasing its potential in antiviral research (Hamdy et al., 2015).
    • A study on pyrano[2,3-f]chromene-4,8-dione derivatives, including 5-Methoxy-1-methylindoline-2,3-dione, revealed their potential as anticancer agents, thus expanding its application in oncology (Hongshuang et al., 2017).
  • Molecular and Crystal Structure Analysis :

    • Research on the molecular and crystal structure of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] demonstrated its application in crystallography and molecular interaction studies (Karalı, 2021).
  • Nonlinear Optical and Electronic Structure Studies :

    • Investigations into the electronic structure, nonlinear optical properties, and natural bonding orbital analysis of novel derivatives of 5-Methoxy-1-methylindoline-2,3-dione highlight its significance in the field of materials science (Halim & Ibrahim, 2017).
  • Neuroprotective Applications :

    • Certain derivatives of 5-Methoxy-1-methylindoline-2,3-dione have been evaluated for their potential as AChE inhibitors, which could have implications in treating neurodegenerative diseases like Alzheimer’s (Andrade-Jorge et al., 2018).

properties

IUPAC Name

5-methoxy-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-4-3-6(14-2)5-7(8)9(12)10(11)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRPSRARMQINMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methylindoline-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
YY Liao, YC Gao, W Zheng… - Advanced Synthesis & …, 2018 - Wiley Online Library
A radical cyclization of N‐methyl‐N‐arylpropiolamide to isatins via an oxidative cleavage of a carbon‐carbon triple bond has been developed. In the presence of oxone and NaNO 2 , a …
Number of citations: 15 onlinelibrary.wiley.com
D Karaçal - 2022 - open.metu.edu.tr
Indoline-2,3-dione, commonly known as isatin, is a well-known natural product and has excellent potential to be used as an electrophile and nucleophile, making them valuable building …
Number of citations: 0 open.metu.edu.tr
K Engen, SR Vanga, T Lundbäck, F Agalo… - …, 2020 - Wiley Online Library
Insulin‐regulated aminopeptidase (IRAP) is a new potential macromolecular target for drugs aimed for treatment of cognitive disorders. Inhibition of IRAP by angiotensin IV (Ang IV) …
YC Lee - 2018 - core.ac.uk
Biologically active small molecules are the crucial elements that underpin research in drug discovery, medicinal chemistry, chemical biology, and allied fields. In ancient time, people …
Number of citations: 5 core.ac.uk
A Kooli - digikogu.taltech.ee
Phenols and their derivatives can be found in many bioactive compounds and natural products and are common motifs in different synthetic materials, eg polymers. Electron-rich arenes …
Number of citations: 0 digikogu.taltech.ee
N Salvanna, P Ramesh, KS Kumar, B Das - New Journal of Chemistry, 2017 - pubs.rsc.org
A novel CuI-catalyzed oxidative amidation of 2-aminophenylacetylenes leading to the formation of isatins by using open air as an oxygen source has been developed. The reaction …
Number of citations: 8 pubs.rsc.org
Y Wang, W Li, X Cheng, Z Zhan, X Ma, L Guo, H Jin… - Tetrahedron, 2016 - Elsevier
A novel and efficient synthesis of isatins from α-hydroxy amides via ruthenium-mediated aromatic C–H activation is described. The reactions proceeded smoothly under mild conditions …
Number of citations: 12 www.sciencedirect.com
L Zhu, C Yu, T Li, Y Wang, Y Lu, W Wang… - Organic & Biomolecular …, 2016 - pubs.rsc.org
An NHC-catalyzed asymmetric [4 + 2] annulation of isatins and α,β-unsaturated carboxylic acids bearing γ-H gave spirocyclic oxindole–dihydropyranones successfully via an in situ …
Number of citations: 41 pubs.rsc.org
H Ji, Y Zhu, Y Shao, J Liu, Y Yuan… - The Journal of Organic …, 2017 - ACS Publications
In the presence of catalytic triarylamine radical cation, an sp 3 –sp 2 consecutive C–H functionalization of N-arylglycine amides was achieved, providing a series of isatin derivatives in …
Number of citations: 17 pubs.acs.org
Y Zhang, L Luo, J Ge, SQ Yan, YX Peng… - The Journal of …, 2019 - ACS Publications
An “on water” organocatalytic cyanoarylmethylation of aryl acetonitrile to isatins is developed, giving products in high yields and up to excellent diastereoselectivities. A remarkable …
Number of citations: 13 pubs.acs.org

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